molecular formula C7H14N2O2 B14348546 N-Acetyl-N-(1-aminopropan-2-yl)acetamide CAS No. 94514-08-6

N-Acetyl-N-(1-aminopropan-2-yl)acetamide

Cat. No.: B14348546
CAS No.: 94514-08-6
M. Wt: 158.20 g/mol
InChI Key: JUTIJTWMBMFQRK-UHFFFAOYSA-N
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Description

N-Acetyl-N-(1-aminopropan-2-yl)acetamide is a chemical compound with the molecular formula C7H14N2O2. It is a derivative of acetamide and is known for its applications in various scientific fields. The compound is characterized by its unique structure, which includes an acetyl group and an aminopropyl group attached to the acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(1-aminopropan-2-yl)acetamide typically involves the reaction of acetic anhydride with 1-aminopropan-2-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Acetic Anhydride+1-Aminopropan-2-ylamineThis compound+Acetic Acid\text{Acetic Anhydride} + \text{1-Aminopropan-2-ylamine} \rightarrow \text{this compound} + \text{Acetic Acid} Acetic Anhydride+1-Aminopropan-2-ylamine→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(1-aminopropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl and aminopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-Acetyl-N-(1-aminopropan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(1-aminopropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-N-(1-aminopropyl)acetamide
  • N-Acetyl-N-(2-aminopropyl)acetamide
  • N-Acetyl-N-(1-aminobutan-2-yl)acetamide

Uniqueness

N-Acetyl-N-(1-aminopropan-2-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specific research and industrial applications.

Properties

CAS No.

94514-08-6

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-acetyl-N-(1-aminopropan-2-yl)acetamide

InChI

InChI=1S/C7H14N2O2/c1-5(4-8)9(6(2)10)7(3)11/h5H,4,8H2,1-3H3

InChI Key

JUTIJTWMBMFQRK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N(C(=O)C)C(=O)C

Origin of Product

United States

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